Pyridine, 4-(2-((3,3-dimethylbutyl)thio)ethyl)-
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Overview
Description
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine is an organic compound with the molecular formula C13H21NS. It contains 36 atoms: 21 hydrogen atoms, 13 carbon atoms, 1 nitrogen atom, and 1 sulfur atom . This compound is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The presence of the 3,3-dimethylbutylthio group attached to the ethyl chain makes this compound unique and interesting for various chemical and biological studies.
Preparation Methods
The synthesis of 4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine can be achieved through several synthetic routes. One common method involves the reaction of 4-bromoethylpyridine with 3,3-dimethylbutylthiol in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine undergoes various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride to form the corresponding thiol or sulfide.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Scientific Research Applications
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine has various applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine involves its interaction with specific molecular targets and pathways. The sulfur atom in the compound can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The pyridine ring can also interact with various receptors and enzymes, modulating their activity and leading to the observed biological effects .
Comparison with Similar Compounds
4-(2-((3,3-Dimethylbutyl)thio)ethyl)pyridine can be compared with other similar compounds, such as:
4-(2-(Butylthio)ethyl)pyridine: This compound has a similar structure but with a butyl group instead of a 3,3-dimethylbutyl group. It may exhibit different chemical and biological properties due to the difference in the alkyl chain.
4-(2-(Methylthio)ethyl)pyridine: This compound has a methyl group instead of a 3,3-dimethylbutyl group. The smaller alkyl chain may result in different reactivity and biological activity.
4-(2-(Phenylthio)ethyl)pyridine: This compound has a phenyl group instead of a 3,3-dimethylbutyl group.
Properties
CAS No. |
134480-45-8 |
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Molecular Formula |
C13H21NS |
Molecular Weight |
223.38 g/mol |
IUPAC Name |
4-[2-(3,3-dimethylbutylsulfanyl)ethyl]pyridine |
InChI |
InChI=1S/C13H21NS/c1-13(2,3)7-11-15-10-6-12-4-8-14-9-5-12/h4-5,8-9H,6-7,10-11H2,1-3H3 |
InChI Key |
HNILDULMLSAZOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCSCCC1=CC=NC=C1 |
Origin of Product |
United States |
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